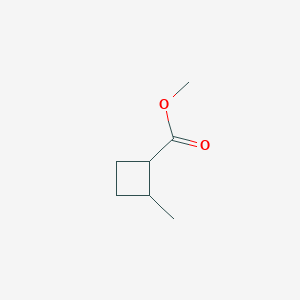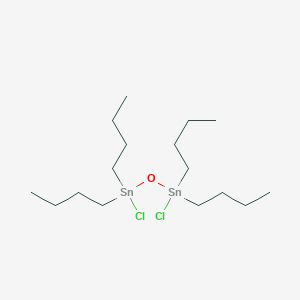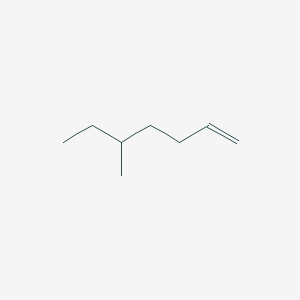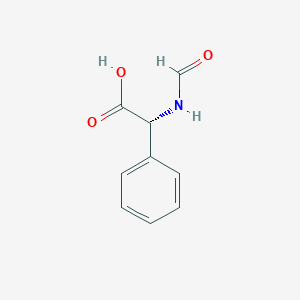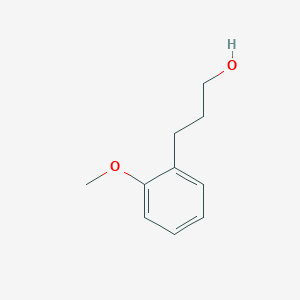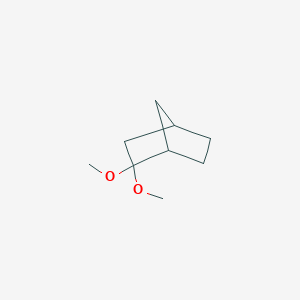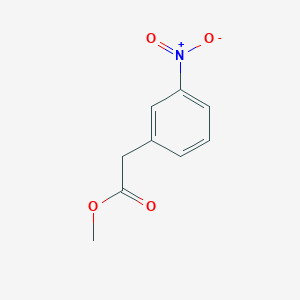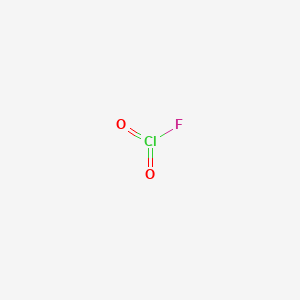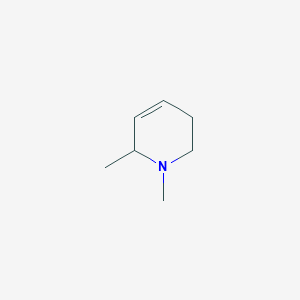
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl-, also known as 1,2,5,6-tetrahydropyridine or THP, is an organic compound with a bicyclic structure containing a pyridine ring and a cyclohexene ring. THP has been widely used in various fields, such as organic synthesis, pharmaceuticals, and pesticides.
Mécanisme D'action
The mechanism of action of THP is not fully understood, but it is believed to be related to its ability to interact with neurotransmitter systems in the brain. THP has been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward. THP has also been shown to interact with glutamate receptors, which are involved in the regulation of learning and memory. In addition, THP has been shown to interact with GABA receptors, which are involved in the regulation of anxiety and sedation.
Effets Biochimiques Et Physiologiques
THP has been shown to have various biochemical and physiological effects. THP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and reward-seeking behavior. THP has also been shown to increase the release of glutamate in the brain, which can lead to an increase in learning and memory. In addition, THP has been shown to enhance GABAergic transmission, which can lead to an increase in sedation and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
THP has several advantages for lab experiments. THP is a stable and readily available compound, which can be easily synthesized in large quantities. THP is also a versatile compound, which can be used in various types of reactions, such as protecting group chemistry, asymmetric synthesis, and transition metal-catalyzed reactions. However, THP also has some limitations for lab experiments. THP is a toxic compound, which can be harmful to human health and the environment. THP can also be difficult to remove from reaction mixtures, which can lead to unwanted side reactions and purification difficulties.
Orientations Futures
There are several future directions for the research and development of THP. One direction is to explore the potential of THP as a therapeutic agent for neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to develop new methods for the synthesis of THP, which can be more efficient, selective, and environmentally friendly. A third direction is to investigate the mechanism of action of THP in more detail, which can provide insights into the underlying molecular mechanisms of neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of THP can be achieved through various methods, such as the hydrogenation of pyridine, the reduction of pyridine N-oxides, and the cyclization of 1,3-dienes. The most commonly used method is the hydrogenation of pyridine, which can be catalyzed by various metal catalysts, such as platinum, palladium, and nickel. The reduction of pyridine N-oxides can also be used to synthesize THP, which can be catalyzed by reducing agents, such as zinc and sodium borohydride. The cyclization of 1,3-dienes can also be used to synthesize THP, which can be catalyzed by Lewis acids, such as aluminum chloride and boron trifluoride.
Applications De Recherche Scientifique
THP has been widely used in scientific research, especially in the field of organic synthesis. THP can be used as a protecting group for alcohols and amines, which can protect the functional groups from unwanted reactions during the synthesis process. THP can also be used as a chiral auxiliary in asymmetric synthesis, which can increase the enantioselectivity of the reaction. In addition, THP can be used as a ligand in transition metal-catalyzed reactions, which can enhance the reactivity and selectivity of the reaction.
Propriétés
Numéro CAS |
15031-95-5 |
|---|---|
Nom du produit |
Pyridine, 1,2,5,6-tetrahydro-1,2-dimethyl- |
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
1,6-dimethyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13N/c1-7-5-3-4-6-8(7)2/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
USEREBLDLPTNKM-UHFFFAOYSA-N |
SMILES |
CC1C=CCCN1C |
SMILES canonique |
CC1C=CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






